[2,4-Bis(difluoromethoxy)phenyl]methanol
Overview
Description
[2,4-Bis(difluoromethoxy)phenyl]methanol is a chemical compound with the molecular formula C9H8F4O3 and a molecular weight of 240.15 g/mol . It is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, with a methanol group at the para position. This compound is used primarily in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-Bis(difluoromethoxy)phenyl]methanol typically involves the reaction of 2,4-difluoromethoxybenzene with formaldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the formaldehyde acts as the electrophile and the benzene ring as the nucleophile .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
[2,4-Bis(difluoromethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: The major products include 2,4-bis(difluoromethoxy)benzaldehyde and 2,4-bis(difluoromethoxy)benzoic acid.
Reduction: The major product is 2,4-bis(difluoromethoxy)benzene.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
[2,4-Bis(difluoromethoxy)phenyl]methanol is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [2,4-Bis(difluoromethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and in the development of drugs targeting intracellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenol: Similar in structure but lacks the methanol group.
2,4-Difluoromethoxybenzene: Lacks the methanol group and has different reactivity.
4-(Difluoromethoxy)phenylmethanol: Similar but with only one difluoromethoxy group.
Uniqueness
[2,4-Bis(difluoromethoxy)phenyl]methanol is unique due to the presence of two difluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it a versatile reagent in various chemical reactions and research applications .
Properties
IUPAC Name |
[2,4-bis(difluoromethoxy)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O3/c10-8(11)15-6-2-1-5(4-14)7(3-6)16-9(12)13/h1-3,8-9,14H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHFPWSFMUZZQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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